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Compound of Interest

Compound Name: (S)-(+)-Canadaline-d3

Cat. No.: B15554323

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Canadaline-d3, a deuterated isotopologue of the naturally occurring
tetrahydroprotoberberine alkaloid (S)-(+)-Canadaline, presents a valuable tool in
pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a
distinct mass signature for analytical detection without significantly altering the molecule's
chemical properties. This technical guide provides a comprehensive overview of the chemical
structure, properties, and analytical considerations for (S)-(+)-Canadaline-d3, alongside
relevant information for its non-deuterated counterpatrt.

Chemical Structure and Physicochemical Properties

(S)-(+)-Canadaline-d3 is a tetracyclic isoquinoline alkaloid. The deuterium atoms are located
on the N-methyl group. The chemical structure and key physicochemical properties are
summarized below.

Chemical Structure:

e Systematic Name: (S)-9,10-dimethoxy-2,3-(methylenedioxy)-5,8,13,13a-tetrahydro-6H-
dibenzo[a,g]quinolizine-N-methyl-d3

e Molecular Formula: C21H20D3NOs

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15554323?utm_src=pdf-interest
https://www.benchchem.com/product/b15554323?utm_src=pdf-body
https://www.benchchem.com/product/b15554323?utm_src=pdf-body
https://www.benchchem.com/product/b15554323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Molecular Weight: 372.43 g/mol [1]
o CAS Number: 2714473-99-9[1]

Table 1: Physicochemical Properties of (S)-(+)-Canadaline and its Deuterated Analog

(S)-(+)-Canadaline-

Property (S)-(+)-Canadaline i Data Source
Molecular Formula C21H23NOs C21H20D3NOs

Molecular Weight 369.41 g/mol 372.43 g/mol [1] Calculated,[1]
Melting Point Data not available Data not available

Solubility Data not available Data not available

Optical Rotation Data not available Data not available

Note: Specific experimental data for the melting point, solubility, and optical rotation of both (S)-
(+)-Canadaline and its d3 analog are not readily available in the public domain.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (S)-
(+)-Canadaline-d3. While specific spectral data for the deuterated compound is not publicly
available, data for the non-deuterated form can be inferred from studies on related compounds
and general principles of spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR are primary tools for elucidating the complex ring system of canadaline. The
expected chemical shifts for (S)-(+)-Canadaline are based on its tetrahydroprotoberberine
scaffold. In the *H NMR spectrum of (S)-(+)-Canadaline-d3, the signal corresponding to the N-
methyl protons would be absent.

2.2. Mass Spectrometry (MS)
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Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of
(S)-(+)-Canadaline-d3. The molecular ion peak in the mass spectrum of the deuterated
compound will be observed at m/z 372.43, which is three mass units higher than that of the
non-deuterated (S)-(+)-Canadaline (m/z 369.41). Fragmentation patterns can provide further
structural information.

Synthesis and Experimental Protocols

The synthesis of (S)-(+)-Canadaline and its deuterated analog typically involves a multi-step
sequence. A common strategy for constructing the tetrahydroprotoberberine core is the Pictet-
Spengler reaction.

3.1. General Synthetic Approach

A plausible synthetic route to (S)-(+)-Canadaline would involve the condensation of a
substituted phenethylamine derivative with a substituted phenylacetaldehyde, followed by
cyclization. The introduction of the deuterium label can be achieved by using a deuterated
methylating agent, such as iodomethane-d3, in the final N-methylation step.

Diagram 1: General Synthetic Workflow for (S)-(+)-Canadaline-d3

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15554323?utm_src=pdf-body
https://www.benchchem.com/product/b15554323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Substituted Phenethylamine Substituted Phenylacetaldehyde

'

Pictet-Spengler Reaction

:

Tetrahydroisoquinoline Intermediate

:

Cyclization

:

Tetrahydroprotoberberine Core

v
N-demethylcanadaline Deuterated Methylating Agent (e.g., CD3I)

:

N-methylation

:

(S)-(+)-Canadaline-d3

Click to download full resolution via product page

A generalized synthetic workflow for (S)-(+)-Canadaline-d3.

3.2. Experimental Protocol: Pictet-Spengler Reaction (General)
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This is a generalized protocol and would require optimization for the specific synthesis of (S)-
(+)-Canadaline.

e Reactant Preparation: A solution of the appropriately substituted (3-phenylethylamine is
prepared in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert
atmosphere.

o Condensation: The substituted phenylacetaldehyde is added to the solution, followed by an
acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

o Reaction: The mixture is stirred at room temperature or heated to reflux, and the reaction
progress is monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction is quenched, and the product is extracted with an
organic solvent.

 Purification: The crude product is purified by column chromatography to yield the
tetrahydroisoquinoline intermediate.

Biological Activity and Mechanism of Action

(S)-(+)-Canadaline belongs to the tetrahydroprotoberberine class of alkaloids, which are known
to exhibit a range of pharmacological activities, primarily through their interaction with
neurotransmitter receptors.

4.1. General Activity of Tetrahydroprotoberberines
This class of compounds has been reported to interact with:

o Dopamine Receptors: Many tetrahydroprotoberberines exhibit affinity for both D1 and D2
dopamine receptors.

o Sigma Receptors: Affinity for sigma receptors has also been observed for some compounds
in this class.

These interactions suggest potential applications in the treatment of various central nervous
system disorders.
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4.2. Specific Activity of Canadine

Studies on canadine (the racemic mixture or unspecified stereoisomer) have indicated:

* Antioxidant Activity: Canadine has been shown to possess antioxidant properties.

+ Low Cytotoxicity: Compared to related alkaloids like berberine, canadine exhibits lower
cytotoxicity.

The specific biological activity and receptor binding affinities of the (S)-(+)-enantiomer are not
well-documented in publicly available literature.

Diagram 2: Potential Signaling Pathways Affected by Tetrahydroprotoberberines
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Potential interactions of (S)-(+)-Canadaline with neurotransmitter systems.

Conclusion
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(S)-(+)-Canadaline-d3 is a critical tool for advanced pharmaceutical research, enabling precise
guantification in complex biological matrices. While specific experimental data for this
deuterated compound and its parent molecule are limited in the public domain, this guide
provides a foundational understanding of its chemical nature, expected analytical
characteristics, and potential biological relevance based on the broader class of
tetrahydroprotoberberine alkaloids. Further research is warranted to fully elucidate the specific
physicochemical properties and pharmacological profile of (S)-(+)-Canadaline and its
deuterated isotopologues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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